molecular formula C8H12O2 B14417158 3,4-Heptadienoic acid, methyl ester CAS No. 81981-06-8

3,4-Heptadienoic acid, methyl ester

Cat. No.: B14417158
CAS No.: 81981-06-8
M. Wt: 140.18 g/mol
InChI Key: WQBYKRWNQFLJKR-UHFFFAOYSA-N
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Description

3,4-Heptadienoic acid, methyl ester is an organic compound characterized by the presence of conjugated double bonds within its structure This compound is a derivative of heptadienoic acid, where the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Heptadienoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 3,4-Heptadienoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Heptadienoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4-Heptadienoic acid, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which 3,4-Heptadienoic acid, methyl ester exerts its effects involves interactions with various molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes reduction to form saturated esters. The presence of conjugated double bonds allows for specific interactions with catalysts, facilitating the desired transformations .

Comparison with Similar Compounds

Properties

CAS No.

81981-06-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h4,6H,3,7H2,1-2H3

InChI Key

WQBYKRWNQFLJKR-UHFFFAOYSA-N

Canonical SMILES

CCC=C=CCC(=O)OC

Origin of Product

United States

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